molecular formula C41H68O12 B217561 Hebevinoside VI CAS No. 101365-08-6

Hebevinoside VI

Cat. No.: B217561
CAS No.: 101365-08-6
M. Wt: 753 g/mol
InChI Key: MPXQWAXHGMPSTR-CEVSYPAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hebevinoside VI is a triterpene glycoside isolated from the poisonous mushroom Hebeloma vinosophyllum. It belongs to the cucurbitane-type aglycone family, characterized by a complex tetracyclic structure with multiple hydroxyl and glycosyl substitutions. The compound exhibits significant toxicity, with an LD50 value of 66 mg/kg in mice via intraperitoneal administration, causing paralysis and death at higher doses . A critical structural feature is the glucosyl moiety at the C-16 position, which is indispensable for its toxic effects. Methanol extraction artifacts, such as methoxyhebevinogenin derivatives, have been identified, highlighting the importance of solvent selection during isolation .

Properties

CAS No.

101365-08-6

Molecular Formula

C41H68O12

Molecular Weight

753 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)29-26(51-37-34(49)32(47)31(46)27(18-42)52-37)17-41(8)35-24(43)16-23-22(39(35,6)14-15-40(29,41)7)12-13-28(38(23,4)5)53-36-33(48)30(45)25(44)19-50-36/h10,16,21-22,24-37,42-49H,9,11-15,17-19H2,1-8H3/t21-,22+,24-,25-,26+,27-,28?,29+,30+,31-,32-,33-,34-,35?,36+,37-,39+,40-,41+/m1/s1

InChI Key

MPXQWAXHGMPSTR-CEVSYPAPSA-N

SMILES

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may involve:

    Formation of the core structure: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional group introduction: This involves the addition of hydroxyl, methyl, and other groups through reactions such as hydroxylation, methylation, and glycosylation.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: To maximize yield and purity, conditions such as temperature, pressure, and solvent choice are carefully controlled.

    Use of biocatalysts: Enzymes may be employed to achieve specific stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or oxygen gas.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen gas, and catalysts like platinum or palladium.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.

    Biology: As a probe for studying biochemical pathways or as a potential therapeutic agent.

    Medicine: Potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hebevinoside VI is part of a broader series of triterpene glycosides (e.g., Hebevinosides II, IV, V, VII, XIII) isolated from H. vinosophyllum. Below is a comparative analysis based on structural features, physicochemical properties, and bioactivity:

Structural Differences

Hebevinoside II
  • Molecular Formula : C₄₅H₇₂O₁₄ .
  • Glycosylation: Contains a β-D-xylopyranosyl group at C-3 and a β-D-glucopyranosyl group at C-16, both acetylated .
  • Key Features : Two acetyl groups, a five-membered ring, and a nine-membered aglycone core. The presence of rotatable bonds (13) and multiple hydroxyl groups contributes to its conformational flexibility .
  • Toxicity: Exact LD50 is unreported, but structural similarities suggest neurotoxic and gastrointestinal effects comparable to this compound .
Hebevinoside XIII
  • Molecular Formula : C₄₉H₇₆O₁₆ .
  • Glycosylation: Includes β-D-xylopyranose (Xylp) and β-D-glucopyranose (Glcp) units, with acetyl groups on both sugars. The Xylp unit is linked to C-3, while Glcp is at C-16 .
  • Key Features: Similar to this compound in aglycone structure but differs in sugar substitution patterns. The additional methyl and hydroxyl groups may alter solubility and bioactivity .
Hebevinoside IV and V
  • Structural Notes: Limited data exist, but these compounds are reported to share the same aglycone backbone as this compound. Differences likely arise in glycosylation sites (e.g., C-7 or C-24) and acetyl group positions, influencing toxicity profiles .

Physicochemical Properties

Compound Molecular Weight Specific Rotation ([α]D) IR Peaks (cm⁻¹) Key NMR Signals (¹H, CDCl₃)
This compound ~920* Not reported 3430 (OH), 1750 (C=O) δ 5.61 (H-6), 4.06 (H-7), 1.61 (CH₃-26)
Hebevinoside II 837.04 Not reported 3430 (OH), 1750 (C=O) δ 5.61 (H-6), 4.51 (Xylp H-1), 2.08 (OAc)
Hebevinoside XIII 920.51 +35.0° (c 0.42, CHCl₃) 3430, 1750, 1645, 1070 δ 5.13 (H-24), 1.05 (CH₃-28), 4.45 (Glcp H-1)

*Estimated based on Hebevinoside XIII's formula (C₄₉H₇₆O₁₆).

Bioactivity and Toxicity

Compound LD50 (mg/kg) Biological Effects Structural Determinants of Toxicity
This compound 66 Paralysis, death (100 mg/kg); GI/neurotoxin Glucosyl at C-16; absence of methoxy artifacts
Hebevinoside II Not reported Similar to VI but less potent Acetylated xylose at C-3; fewer rotatable bonds
Hebevinoside XIII Not reported Likely GI effects Additional methyl groups; acetylated Glcp

Mechanistic Insights

  • Toxicity Mechanism: The glucosyl moiety at C-16 in this compound enhances membrane permeability, facilitating interactions with neuronal ion channels or gastrointestinal receptors .
  • Artifact Formation: Methanol extraction produces non-toxic methoxyhebevinogenin derivatives, underscoring the need for non-alcoholic solvents in isolation .

Q & A

Q. What spectroscopic and crystallographic methods are critical for characterizing Hebevinoside VI’s structure?

this compound’s structural elucidation relies on NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography. For example, ¹H NMR signals at δ 5.61 (d, H-6) and δ 4.06 (d, H-7) confirm stereochemistry, while IR peaks at 3430 cm⁻¹ (hydroxyl) and 1750 cm⁻¹ (acetyl ester) validate functional groups . Mass spectrometry (e.g., HR-ESI-MS) determines molecular weight (C₄₅H₇₂O₁₄, MW 837.04 g/mol) and fragmentation patterns .

Q. What in vivo models are used to assess this compound’s acute toxicity?

Intraperitoneal administration in mice is standard for LD₅₀ determination. Fujimoto et al. (1991) reported an LD₅₀ of 66 mg kg⁻¹, with paralysis preceding mortality at 100 mg kg⁻¹. Survival at 50 mg kg⁻¹ suggests dose-dependent neurotoxicity. Researchers must standardize animal strains, administration routes, and post-mortem histopathology to ensure reproducibility .

Q. How does the glucosyl moiety at C-16 influence this compound’s bioactivity?

The β-D-glucopyranosyl group at C-16 is essential for toxicity. Comparative studies with de-glycosylated analogs (e.g., hebevinogenin) show reduced lethality, indicating glycosylation enhances membrane permeability or target binding. Structural dynamics can be probed via molecular docking or NMR-based ligand-receptor interaction studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s structural artifacts be resolved?

Artifacts arise from methanol extraction, which replaces hydroxyl groups with methoxy derivatives. To mitigate this, use alternative solvents (e.g., ethanol/water) and validate purity via HPLC-MS. Cross-reference NMR data with synthetic standards to confirm natural product configurations .

Q. What experimental designs optimize this compound’s biosynthetic pathway analysis?

Isotopic labeling (¹³C-glucose) in Hebeloma vinosophyllum cultures tracks precursor incorporation into the triterpene backbone. Combine this with transcriptomic profiling (RNA-seq) to identify cytochrome P450s and glycosyltransferases involved in oxidation and glycosylation steps .

Q. How do researchers reconcile discrepancies in reported LD₅₀ values across studies?

Variations arise from differences in animal models (e.g., Swiss vs. BALB/c mice), purity of isolates (>95% required), and administration protocols. Meta-analyses should standardize toxicity metrics (e.g., probit analysis) and report confidence intervals .

Q. What computational methods predict this compound’s pharmacokinetic properties?

Use QSPR (Quantitative Structure-Property Relationship) models to predict logP (lipophilicity) and BBB permeability. Molecular dynamics simulations (e.g., GROMACS) assess membrane interaction dynamics, validated by in vitro Caco-2 cell permeability assays .

Data Analysis & Reproducibility

Q. How should researchers address batch variability in this compound isolates?

Implement LC-MS/MS to quantify batch-to-batch variations in glycosylation patterns. Statistical tools like PCA (Principal Component Analysis) can correlate structural heterogeneity with bioactivity differences .

Q. What validation criteria ensure structural assignments in NMR studies?

Apply the "3D structure validation" protocol:

  • Compare experimental ¹³C shifts with DFT-calculated values.
  • Use NOESY/ROESY to confirm spatial proximities (e.g., H-6/H-7 correlation).
  • Cross-validate with X-ray diffraction data when crystalline forms are available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.